Product packaging for Bis(2-ethylhexyl) isophthalate(Cat. No.:CAS No. 137-89-3)

Bis(2-ethylhexyl) isophthalate

Cat. No.: B086684
CAS No.: 137-89-3
M. Wt: 390.6 g/mol
InChI Key: WXZOXVVKILCOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Phthalate (B1215562) Plasticizer Development and Evolution

The journey of plasticizers began in the mid-19th century, with the development of cellulose (B213188) nitrate (B79036) plastic in 1846 leading to the use of castor oil as the first plasticizer in 1856. wikipedia.org Camphor later became a more popular choice for cellulose nitrate. wikipedia.org The 1920s marked a pivotal moment with the introduction of phthalate esters, which quickly began to replace the volatile and odorous camphor. wikipedia.orgnih.gov The commercial availability of polyvinyl chloride (PVC) in 1931, coupled with the development of di(2-ethylhexyl) phthalate (DEHP), catalyzed the rapid growth of the plasticizer and PVC industries. wikipedia.org

Phthalates, esters of phthalic acid, became essential additives to plastics, enhancing their flexibility, durability, and transparency. wikipedia.org They function by embedding themselves between polymer chains, increasing the "free volume" and allowing the chains to slide more easily, thus lowering the glass transition temperature and softening the material. specialchem.comwikipedia.org For decades, ortho-phthalate esters, particularly DEHP, dominated the market due to their low cost and effective plasticizing properties. wikipedia.orgkinampark.comspecialchem.com

However, the late 20th and early 21st centuries saw a shift in the plasticizer landscape. Growing concerns over the potential for certain low-molecular-weight phthalates to migrate from plastic products led to increased regulatory scrutiny and a demand for alternatives. marketresearchfuture.comresearchgate.net This spurred significant research and development into non-ortho-phthalate plasticizers and bio-based alternatives. marketresearchfuture.comresearchgate.netsci-hub.se

The Emergence of Bis(2-ethylhexyl) Isophthalate (B1238265) as a Plasticizer and Alternative

Amidst the evolving regulatory landscape and the push for safer alternatives, bis(2-ethylhexyl) isophthalate (DEHIP), also known as dioctyl isophthalate (DOIP), emerged as a significant non-ortho-phthalate plasticizer. ontosight.aimst.dkmst.dkchemeo.com Chemically, DEHIP is the diester of isophthalic acid (benzene-1,3-dicarboxylic acid) and 2-ethylhexanol. ontosight.ai This structural difference from its ortho-phthalate counterpart, DEHP (based on phthalic acid or benzene-1,2-dicarboxylic acid), is a key factor in its different toxicological profile. wikipedia.org

DEHIP is recognized for its low volatility, good thermal stability, and excellent compatibility with a wide range of polymers, most notably PVC. ontosight.ai Its primary function is to impart flexibility and durability to otherwise rigid materials. ontosight.ai The use of DEHIP allows for the production of flexible PVC products with enhanced mechanical properties and resistance to aging. ontosight.ai

As a "phthalate-like ester," DEHIP has been positioned as a primary alternative to DEHP, offering comparable performance characteristics. mst.dkmst.dk It finds application in a variety of products, including flexible PVC items like cables, films, and sheets, as well as in adhesives, sealants, and coatings where flexibility and weather resistance are crucial. ontosight.ai

Contemporary Research Significance and Societal Implications of this compound

The societal shift towards materials with improved safety profiles has propelled the ongoing research into DEHIP and other non-ortho-phthalate plasticizers. marketresearchfuture.compersistencemarketresearch.com Regulatory bodies globally have implemented restrictions on the use of certain ortho-phthalates, particularly in sensitive applications such as medical devices, toys, and food packaging, further driving the demand for alternatives like DEHIP. wikipedia.orgpersistencemarketresearch.commdpi.com

Current research focuses on several key areas. One significant aspect is the comparative analysis of the toxicological profiles of DEHIP and its ortho-phthalate counterparts. nih.gov Studies have investigated the potential for these plasticizers to migrate from consumer products and their subsequent environmental fate and biological impacts. researchgate.netacs.org For instance, research has explored the migration of DEHIP from various materials to understand human exposure levels. nih.gov

Furthermore, the scientific community is actively engaged in developing sustainable methods for the synthesis of alternative plasticizers, including terephthalates, which are isomers of isophthalates. researchgate.net The goal is to create efficient and environmentally friendly production processes for these next-generation plasticizers. marketresearchfuture.com

The societal implications of this research are profound. The availability of viable and well-studied alternatives like DEHIP allows industries to move away from potentially harmful substances without compromising product performance. rti.org This transition is particularly critical in the healthcare sector, where plasticized PVC is used extensively in medical devices. specialchem.comresearchgate.net The development and adoption of safer plasticizers contribute to enhanced consumer safety and a reduced environmental footprint of plastic products. rti.org

Data on this compound

PropertyValue
Chemical Formula C24H38O4
Molar Mass 390.56 g/mol
Appearance Colorless liquid
Boiling Point 211°C at 2 mmHg
Flash Point 233°C
Water Solubility < 0.1 g/100mL at 16°C

Source: ontosight.aiwikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4 B086684 Bis(2-ethylhexyl) isophthalate CAS No. 137-89-3

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h11,14-16,19-20H,5-10,12-13,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZOXVVKILCOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20377
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024619
Record name Bis(2-ethylhexyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bis(2-ethylhexyl) isophthalate is a clear light yellow viscous liquid. (NTP, 1992)
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20377
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20377
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20377
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

137-89-3
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20377
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dioctyl isophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl) isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) isophthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-ethylhexyl) isophthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 1,3-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) isophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WDI822P2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence, Distribution, and Transformation of Bis 2 Ethylhexyl Isophthalate

Environmental Monitoring and Presence in Diverse Matrices

Environmental monitoring programs are crucial for assessing the extent of contamination and the effectiveness of regulations aimed at reducing pollutant emissions. epa.govenergy.gov These programs track changes in air quality, atmospheric deposition, and the chemistry of surface waters. epa.gov Bis(2-ethylhexyl) isophthalate (B1238265) (DEHIP), a widely used plasticizer, has been detected in various environmental compartments due to its extensive use and subsequent release from consumer products. nih.gov

Bis(2-ethylhexyl) isophthalate is frequently detected in soil, sediments, and aquatic environments. Its presence in these matrices is a significant concern due to potential risks to ecosystems. researchgate.net

In aquatic environments , DEHIP is considered a persistent organic pollutant. nih.gov Studies have reported its presence in coastal and marine ecosystems. repec.orgmdpi.com For instance, concentrations in Canadian raw surface water have been found to range from less than 1 to 14 µg/L, with a maximum concentration of 8 µg/L reported in one study. canada.ca The degradation of DEHIP in aquatic systems can be slow, with an estimated half-life in surface water of a few weeks or less under aerobic conditions, but extending to a year or more in anaerobic conditions. canada.ca Volatilization from water is also a very slow process. canada.ca Microbial associations in water and bottom sediments have been shown to contribute to its degradation. researchgate.net

In soil and sediments , DEHIP can persist, with one study reporting that 20% to 50% of the initial amount remained after 80 days. canada.ca The application of municipal sewage sludge to land is a potential source of soil contamination with this compound. epa.gov The ultimate environmental sink for many phthalates, including DEHIP, is soil and sediments. nih.gov The presence of DEHIP in estuarine sediments, sometimes in combination with other contaminants like titanium dioxide nanoparticles, can pose ecotoxicological risks. nih.gov

Concentrations of this compound in Aquatic Environments

Location/StudyConcentration RangeMaximum Concentration
Canadian Raw Surface Water (NAQUADAT, 1993)&lt;1 to 14 µg/L14 µg/L
Alberta, Canada (1987-1992)-8 µg/L

This compound is present in both outdoor and indoor air. In the atmosphere, it is removed relatively quickly through photo-oxidation, with a half-life of several hours. canada.ca

Indoor air often shows higher concentrations of phthalates compared to outdoor air. This is due to the abundance of consumer products that contain these plasticizers. wikipedia.org One study found that the major phthalates in indoor air included DEHIP, with median concentrations in PM2.5 of 215.1 ng/m³ in summer and 344.9 ng/m³ in winter. nih.gov Factors such as elevated temperature can lead to the accumulation of airborne phthalates. nih.gov Improving ventilation is not always an effective measure to reduce indoor concentrations. nih.gov

In atmospheric environments , DEHIP can be transported over distances. However, its persistence is limited by photo-oxidation. canada.ca For example, a study in Delhi's atmosphere highlighted the presence of various pollutants, indicating the potential for DEHIP to be part of the complex mixture of airborne contaminants in urban areas. airqualitynews.comwikipedia.org

Median Concentrations of DEHIP in Indoor PM2.5

SeasonMedian Concentration (ng/m³)
Summer215.1
Winter344.9

This compound is a common component of many household items. wikipedia.org It is used as a plasticizer in polyvinyl chloride (PVC) to make it flexible and durable. esslabshop.comnih.gov Plastics can contain from 1% to 40% of DEHIP by weight. wikipedia.org

Consumer products containing DEHIP include:

Children's products: A Canadian survey found that some flexible toys, pacifiers, and teethers contained DEHIP in concentrations ranging from 20% to 23% by weight. canada.ca

Medical devices: PVC tubing and bags used in medical settings can contain 20-40% DEHIP by weight, which can leach into administered fluids. nih.govwikipedia.org

Other household items: Tablecloths, floor tiles, shower curtains, and garden hoses are also sources of DEHIP. wikipedia.org

Anthropogenic waste streams are a significant source of DEHIP in the environment. Marine debris , which includes a wide range of discarded plastic items, is a major concern. noaa.govdoi.gov This debris can act as a long-term source of phthalates in aquatic ecosystems as the plastics break down. researchgate.net Derelict fishing gear and other plastic litter contribute to the widespread pollution of marine environments. doi.gov

DEHIP Content in Selected Consumer Products

Product CategoryDEHIP Content (% by weight)Reference
Flexible PVC Films>40% canada.ca
Medical Devices (e.g., IV tubing)20-40% wikipedia.org
Some Children's Toys20-23% canada.ca
Industrial Hoses10-15% canada.ca

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is governed by its physical and chemical properties and its interaction with various environmental compartments. epa.gov

DEHIP is not chemically bound to the polymer matrix in PVC and can therefore leach out over time. nih.govbangor.ac.uk This migration is a primary pathway for its release into the environment. The rate of leaching can be influenced by several factors.

Factors influencing leaching:

Temperature: Higher temperatures can increase the rate of migration.

Contact with liquids: DEHIP can leach from PVC containers and tubing into liquids, such as food, beverages, and medical solutions. nih.gov

Photoaging: Exposure to UV radiation can enhance the leaching of DEHIP from PVC microplastics and also lead to the formation and release of its transformation products. springernature.comshd-pub.org.rs

Studies have shown that DEHIP can migrate from plastic food wrapping into food and from medical devices into patients. nih.gov The leaching from plastic mulch films used in agriculture is another source of soil contamination. bangor.ac.uk

Once in the environment, this compound is available for uptake by organisms. Its potential for accumulation in living tissues is a key aspect of its environmental risk.

Bioaccumulation is the process by which a substance is absorbed by an organism from the environment. DEHIP has been shown to accumulate in various aquatic organisms. nih.gov For instance, bioconcentration factors for DEHIP have been reported to range from 6.9 in oysters to 5400 in algae. canada.ca

Trophic transfer: There is a potential for DEHIP to be transferred through the food chain. researchgate.net Organisms that accumulate DEHIP can be consumed by predators, leading to higher concentrations at higher trophic levels.

The bioavailability of DEHIP in sediment is an important factor for bottom-dwelling organisms. nih.gov Studies with the oligochaete Lumbriculus variegatus have demonstrated that DEHIP can be bioaccumulated from sediment. nih.gov The elimination of DEHIP from organisms can occur, but the rate varies. nih.gov

Degradation Pathways and Transformation Products of this compound

The environmental persistence of this compound is significantly influenced by various degradation and transformation processes. These pathways can be broadly categorized into microbial, chemical, and physical mechanisms, each contributing to the breakdown of this compound in different environmental compartments.

Microbial Degradation and Biotransformation Processes

Microbial activity is a primary driver in the breakdown of this compound in the environment. A diverse range of microorganisms has demonstrated the ability to utilize this compound as a source of carbon and energy, leading to its transformation into less complex molecules.

Numerous studies have successfully isolated and identified microorganisms capable of degrading this compound. For instance, a novel bacterial strain, Enterobacter spp. YC-IL1, isolated from contaminated soil, has shown high efficiency in degrading this compound. nih.goviwaponline.comresearchgate.net This strain is capable of completely breaking down this compound and can tolerate a wide range of pH and temperature conditions. nih.goviwaponline.com

Beyond single strains, microbial consortia have also been identified as effective degraders. A halotolerant bacterial consortium, enriched from activated sludge, demonstrated significant degradation capabilities. wikipedia.org This consortium was found to be composed of several bacterial genera, with Gordonia sp. being the predominant species, followed by Rhodococcus sp. and Achromobacter sp. wikipedia.org The table below summarizes some of the key microorganisms and their degradation efficiency for this compound.

Microorganism/ConsortiumSourceDegradation EfficiencyTimeframe
Enterobacter spp. YC-IL1Contaminated Soil100%7 days
Halotolerant Consortium LFActivated Sludge>92%72 hours
Micromonospora actinomyceteWater and Bottom Sediments36%Not specified
Bacillus sp.Water and Bottom Sediments17-23%Not specified
Pseudomonas sp.Water and Bottom Sediments7-11%Not specified

This table provides a summary of various microorganisms and their reported efficiency in degrading this compound under laboratory conditions.

The microbial degradation of this compound proceeds through a series of metabolic steps, resulting in the formation of various intermediate products. The common initial step in the aerobic biodegradation pathway is the hydrolysis of the diester to its corresponding monoester, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), and subsequently to phthalic acid (PA). nih.gov

Further breakdown of the side chains can also occur. For example, in the degradation by a halotolerant consortium, intermediates such as 2-ethylhexyl pentyl phthalate, butyl (2-ethylhexyl) phthalate (BEHP), mono-hexyl phthalate (MHP), and mono-butyl phthalate (MBP) were identified, suggesting a β-oxidation pathway. wikipedia.org Under methanogenic conditions, MEHP can be degraded to phthalic acid, which then transforms into methane (B114726). researchgate.net The alcohol component, 2-ethylhexanol, is also released during hydrolysis and can be further metabolized. researchgate.netnih.gov

The following table outlines the major metabolic intermediates identified during the microbial degradation of this compound.

Intermediate CompoundAbbreviationDegradation Pathway
Mono-(2-ethylhexyl) phthalateMEHPHydrolysis
Phthalic acidPAHydrolysis of MEHP
2-Ethylhexyl pentyl phthalateEHPPβ-oxidation
Butyl (2-ethylhexyl) phthalateBEHPβ-oxidation
Mono-hexyl phthalateMHPFurther degradation
Mono-butyl phthalateMBPFurther degradation
2-Ethylhexanol-Hydrolysis
2-Ethylhexanoic acid2-EHAOxidation of 2-ethylhexanol

This table lists the key metabolic byproducts formed during the breakdown of this compound by microorganisms.

The transformation of xenobiotic compounds like this compound is not solely dependent on individual microbial strains but is often influenced by the complex interactions within microbial communities. acs.orgepa.gov The presence of mixed microbial populations can either stimulate or inhibit the rate of transformation. acs.orgepa.gov For instance, the degradation of this compound by a bacterial consortium was found to be significantly more effective than by the individual bacterial strains that constitute it. wikipedia.org

Stimulatory effects can arise from an increase in total cell biomass or from processes where the transformation rate per cell increases. acs.org Conversely, inhibitory effects can occur due to factors such as a drop in pH caused by the metabolic activity of certain community members. acs.org The diverse metabolic capabilities within a microbial community can lead to more complete degradation of xenobiotics, as different species may be responsible for breaking down various intermediates. nih.govresearchgate.net

Chemical and Physical Degradation Mechanisms

In addition to microbial action, this compound can undergo degradation through abiotic chemical and physical processes, primarily hydrolysis and photolysis. However, these processes are generally considered to be slow under typical environmental conditions. iwaponline.com

Hydrolysis, the chemical breakdown of the compound due to reaction with water, of this compound at a neutral pH is negligible. nih.gov The rate of hydrolysis can be influenced by pH, with increased degradation observed in acidic or alkaline conditions. nih.gov

Photolysis, or degradation by sunlight, is considered a major contributor to the abiotic degradation of many phthalates. nih.gov However, for this compound, both hydrolysis and photolysis proceed very slowly, with an estimated half-life ranging from 390 to 1600 days under sunlight irradiation. nih.gov The presence of other photoreactive substances in natural waters, such as nitrate (B79036), ferric ions, and fulvic acids, can facilitate the photodegradation of this compound. acs.orgfao.org These substances can generate reactive species like hydroxyl radicals that enhance the breakdown of the compound. acs.orgfao.org

Transformation under Engineered Conditions (e.g., Supercritical Water Oxidation of Landfill Leachate)

Engineered treatment processes can significantly accelerate the degradation of persistent organic pollutants like this compound. One such technology is supercritical water oxidation (SCWO), which has shown great potential for treating landfill leachate, a significant source of this compound.

SCWO operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). Under these conditions, organic compounds become highly soluble in water, and oxygen is completely miscible, leading to rapid and efficient oxidation. Studies on the SCWO treatment of landfill leachate have demonstrated high removal efficiencies for total organic carbon (TOC) and other pollutants. For instance, at 400°C and with an oxygen excess of 100%, significant TOC destruction can be achieved in residence times of 30 minutes or more. Increasing the temperature in the SCWO process can further enhance the removal of organic matter.

Toxicological and Ecotoxicological Research on Bis 2 Ethylhexyl Isophthalate

In Vitro and In Vivo Assessment of Endocrine Disrupting Potential

Research into the estrogenic activity of Bis(2-ethylhexyl) isophthalate (B1238265) (DEHIP), also known as dioctyl isophthalate (DOIP), has found it to have negligible estrogenic effects in vitro. brunel.ac.uk An extensive screening of 35 different phthalate (B1215562) esters, including the isophthalate isomer, was conducted using a recombinant yeast screen designed to detect estrogenic activity. In this assay, Bis(2-ethylhexyl) isophthalate was determined to be non-estrogenic. brunel.ac.uk

This contrasts with its more widely studied structural isomer, Bis(2-ethylhexyl) phthalate (DEHP), which has been the subject of numerous studies regarding its role as an endocrine-disrupting chemical (EDC). epa.govresearchgate.netfrontiersin.org For instance, some studies have shown that DEHP can induce cell proliferation in estrogen-receptor-positive breast cancer cells and up-regulate estrogen receptor alpha (ERα). epa.govresearchgate.net Other research, however, has reported that DEHP does not activate ERα in different assay systems. nih.govelsevierpure.com This highlights the complexity and sometimes conflicting results in the toxicological assessment of phthalates. While DEHP's endocrine effects are well-documented, including its potential to act as an androgen antagonist and disrupt thyroid function, similar comprehensive data for the isophthalate isomer is less available. wikipedia.org

When compared to other phthalate esters, this compound stands out due to its lack of significant estrogenic activity. brunel.ac.uk In contrast, a small number of other commercially used phthalates have demonstrated weak estrogenic properties in in-vitro assays. nih.gov Studies using recombinant yeast screens and human breast cancer cell proliferation assays have identified weak estrogenic activity in compounds such as butyl benzyl (B1604629) phthalate (BBP), dibutyl phthalate (DBP), diisobutyl phthalate (DIBP), and diethyl phthalate (DEP). nih.gov The potency of these compounds was found to be approximately 1,000,000 to 50,000,000 times less than 17β-estradiol. nih.gov

Notably, the most commonly cited phthalate, Bis(2-ethylhexyl) phthalate (DEHP), showed no estrogenic activity in these same in-vitro assays, a finding that aligns with the results for its isophthalate isomer, DEHIP. brunel.ac.uknih.gov However, DEHP is widely recognized as an endocrine disruptor through other mechanisms, including reproductive and developmental toxicity. frontiersin.orgresearchgate.netnih.gov Many phthalates are researched as a class of possible endocrine disruptors that may interfere with normal hormonal responses. wikipedia.org The focus of much of this research has been on ortho-phthalate esters like DEHP, which have been linked to anti-androgenic effects and disruptions in thyroid function. wikipedia.orgnih.gov

Table 1: Comparative Estrogenic Activity of Various Phthalate Esters In Vitro

Biological Interactions and Effects on Microbial Systems

Research investigating the effects of various phthalates and their substitutes on the human pathogen Pseudomonas aeruginosa has included this compound. Studies have shown that exposure to this compound did not affect the growth kinetics of P. aeruginosa. While specific data on the direct impact of this compound on the expression of individual virulence factors is limited, the broader study on phthalates indicates that these plasticizers can alter virulence-related traits, such as biofilm formation.

There is currently a lack of specific data regarding the effects of this compound on the physiology and virulence of Legionella pneumophila. Research on this aquatic bacterium has tended to focus on other phthalates and substitutes, such as Acetyl tributyl citrate (B86180) (ATBC) and Di-n-butyl phthalate (DBP). nih.govresearchgate.net These studies suggest that certain phthalates can modulate L. pneumophila's behavior, including its motility and biofilm formation, indicating that the bacterium can sense and respond to these compounds. nih.govresearchgate.net

This compound was part of a panel of phthalates and their substitutes investigated for their effects on Pseudomonas aeruginosa behavior. A key finding from this research was that most of the tested compounds led to an increase in biofilm formation. Biofilm is a critical component of the bacterial life cycle and a major factor in its persistence and virulence in clinical settings. nih.govmdpi.com Additionally, some of the compounds in the tested panel were found to enhance the fluidity of the bacterial membrane and cause alterations in bacterial morphology.

The influence of this compound on the antibiotic susceptibility of pathogenic bacteria has been explored within broader studies on plasticizers. In research involving Pseudomonas aeruginosa, the effects of a variety of phthalates and their substitutes on the bacterium's susceptibility to antibiotics were investigated. While detailed results for each specific compound are not extensively published, the overarching study demonstrated that exposure to these chemicals could modulate antibiotic sensitivity. This suggests a potential for environmental plasticizers to influence the efficacy of antimicrobial treatments against this opportunistic pathogen.

**Table 2: Summary of Known Effects of this compound on *Pseudomonas aeruginosa***

Mammalian Toxicological Endpoints and Mechanisms

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has been the subject of extensive toxicological research. frontiersin.orgnih.gov In mammals, DEHP is metabolized into several compounds, with mono(2-ethylhexyl) phthalate (MEHP) being the primary active metabolite. frontiersin.orgnih.gov Studies in rodent models have shown that DEHP can cause a range of disruptions affecting the reproductive, developmental, nervous, and immune systems. frontiersin.org

Reproductive System Effects and Development

DEHP is recognized as a reproductive toxicant, with research demonstrating various adverse effects on both male and female reproductive systems. frontiersin.orgpublish.csiro.au Exposure to DEHP has been linked to hormonal disruptions and functional issues in the gonads. mdpi.com

Male Reproductive System: In male rodents, exposure to DEHP has been associated with testicular atrophy, reduced testicular index, and significant decreases in sperm quality. mdpi.com It can also lead to decreased sperm motility and impede sperm maturation. mdpi.com Further research indicates that DEHP can damage the blood-testis barrier. wikipedia.org The compound and its metabolites are known to have anti-androgenic effects, impacting the development of the male reproductive tract. publish.csiro.au Acute exposure to DEHP has been shown to impair the acrosome reaction and alter the capacitation profile of sperm in murine models. nih.gov

Female Reproductive System: In females, DEHP exposure is primarily linked to hormonal imbalances that can lead to ovarian dysfunction. mdpi.com Observed effects in animal studies include a reduction in the number of follicles, congestion of ovarian blood vessels, and distortion of oocytes. mdpi.com DEHP's active metabolite, MEHP, is considered a female reproductive toxicant that can decrease the activity and expression of aromatase, a key enzyme in estradiol (B170435) production, in ovarian granulosa cells. nih.gov It has also been shown to disrupt follicle development, accelerate follicular degeneration, and alter the number of uterine glands in adult mice. publish.csiro.aumdpi.com

Summary of Reproductive System Effects of DEHP in Animal Studies

SystemObserved EffectSource
MaleTesticular atrophy and decreased testicular index mdpi.com
MaleReduced sperm quality and motility mdpi.com
MaleDamage to blood-testis barrier wikipedia.org
MaleImpaired acrosome reaction and capacitation nih.gov
FemaleHormonal imbalances and ovarian dysfunction mdpi.com
FemaleDecreased number of follicles and oocyte distortion mdpi.com
FemaleDecreased aromatase activity nih.gov
FemaleDisrupted follicle development mdpi.com

Immunological and Inflammatory Responses

DEHP and its metabolite MEHP have demonstrated immunotoxic effects in various studies. nih.gov Research suggests that these compounds can modulate immune cell function and promote inflammatory responses. frontiersin.orgnih.gov

In vitro studies on human macrophages have shown that DEHP can enhance the production of inflammatory cytokines and chemokines. frontiersin.org Transcriptomic analysis has revealed the modulation of immune-related signaling pathways, including IL-17 and IL-6 signaling. frontiersin.org The metabolite MEHP has been observed to induce inflammatory responses in macrophages by regulating sirtuins and activating the inflammasome, which can lead to increased IL-1β transcription.

Studies on atopic prone mice have shown that DEHP enhances the differentiation of bone marrow-derived dendritic cells and promotes a Th2 response in splenocytes, which could potentially aggravate allergic disorders. nih.gov Furthermore, DEHP has been found to inhibit B cell proliferation and reduce the abundance of IgM-secreting cells in immune tissues of rainbow trout. nih.gov In developing bone marrow B cells, MEHP can inhibit proliferation and induce apoptosis, potentially through the activation of PPARγ. bu.edu

Neurodevelopmental and Behavioral Alterations

A growing body of evidence from animal and epidemiological studies suggests a link between DEHP exposure and adverse neurodevelopmental and behavioral outcomes. frontiersin.orgnih.gov Exposure during critical developmental windows, such as gestation and early childhood, is of particular concern. frontiersin.orgnih.gov

Animal studies have demonstrated that long-term exposure to DEHP can lead to depressive behaviors and reduced learning and memory function in mice. researchgate.net The proposed mechanisms for DEHP's neurotoxicity include the induction of cellular oxidative damage, apoptosis, and ion channel imbalance. frontiersin.org It has been shown to disrupt the homeostasis of glutamate (B1630785) and glutamine in the medial prefrontal cortex and hippocampus, leading to reduced glutamatergic neurotransmission activity. researchgate.net Exposure to DEHP in animal models has also been associated with decreased neuronal growth in the hippocampus and changes in emotional behavior. researchgate.net

Epidemiological studies have correlated maternal exposure to DEHP during pregnancy with an increased risk of neurobehavioral disorders in children, such as cognitive impairment and attention deficit disorders. frontiersin.orgnih.gov

Investigations into Carcinogenic, Mutagenic, and Genotoxic Potential (in the context of related phthalates)

Research suggests that DEHP is a non-genotoxic carcinogen, meaning it does not directly damage DNA but rather promotes cancer through other mechanisms. frontiersin.orgnih.gov Most tests for mutagenicity, such as the Ames test, have yielded negative results for DEHP. researchgate.net However, some studies suggest DEHP may have the potential to promote the progression of hormone-related cancers, including breast, thyroid, ovarian, and prostate cancers. frontiersin.org

Oxidative Stress Induction and DNA Damage

A key mechanism implicated in the toxicity of DEHP is the induction of oxidative stress. frontiersin.orgnih.gov Exposure to DEHP and its metabolite MEHP can lead to the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to cellular damage. mdpi.comoup.com

The resulting oxidative stress has been shown to cause DNA damage. publish.csiro.au Studies using techniques like the comet assay have demonstrated that DEHP can induce DNA fragmentation. mdpi.com This oxidative DNA damage is considered a contributing factor to the compound's toxic effects. publish.csiro.au Specifically, in mouse ovarian antral follicles, MEHP was found to induce oxidative stress by disrupting the activities of antioxidant enzymes like copper/zinc superoxide (B77818) dismutase (SOD1) and glutathione (B108866) peroxidase (GPX). nih.gov This disruption leads to an accumulation of ROS, which in turn can inhibit cell cycle progression and promote apoptosis. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway Activation

One of the primary mechanisms through which DEHP exerts its toxic effects, particularly its hepatocarcinogenicity in rodents, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). frontiersin.orgnih.gov PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and cellular differentiation. nih.gov

The active metabolite of DEHP, MEHP, is known to activate both PPARα and PPARγ. nih.govoup.com

  • PPARα Activation: The activation of PPARα is a key event in DEHP-induced hepatocarcinogenesis in rodents. frontiersin.orgoup.com This activation leads to a series of events including peroxisome proliferation, increased fatty acid metabolism, induction of cell proliferation, and decreased apoptosis, which collectively contribute to the development of liver tumors. frontiersin.org
  • PPARγ Activation: MEHP also activates PPARγ. nih.govoup.com This activation is linked to various biological effects, including the suppression of aromatase in ovarian granulosa cells, which contributes to reproductive toxicity. nih.gov PPARγ activation by plasticizer metabolites like MEHP has been structurally characterized, showing how these compounds bind to the receptor and initiate transcription of target genes. nih.gov The activation of PPARγ by MEHP may also play a role in mediating oxidative stress. frontiersin.org
  • It is important to note that there are species differences in the response to PPAR activation, which is a factor in the ongoing debate about the relevance of rodent carcinogenicity data to human health. researchgate.net

    Advanced Analytical Methodologies for Detection and Quantification of Bis 2 Ethylhexyl Isophthalate

    Chromatographic Techniques for Trace Analysis of Bis(2-ethylhexyl) Isophthalate (B1238265)

    The detection and quantification of bis(2-ethylhexyl) isophthalate (DEHIP), a plasticizer used in various polymeric materials, rely heavily on advanced chromatographic techniques. These methods provide the necessary sensitivity and selectivity to analyze trace levels of the compound in complex matrices, from environmental samples to consumer goods. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are the primary tools for this purpose.

    Gas Chromatography-Mass Spectrometry (GC-MS) Applications

    Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification and quantification abilities of mass spectrometry. restek.com GC-MS is recognized for its simplicity, speed, and cost-effectiveness in phthalate (B1215562) analysis. restek.com The structural similarities among different phthalates and their isomers can make mass spectrometry identification challenging, as many share a common base peak ion at m/z 149. gcms.cz Therefore, high-quality chromatographic separation is crucial for accurate analysis. gcms.cz

    GC-MS is a traditional method for the analysis of phthalates and related compounds in environmental matrices like house dust. While newer techniques may offer greater sensitivity, GC-MS remains a foundational technique. For instance, in the analysis of the structurally related compound bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), traditional detection methods have been based on gas chromatography-mass spectrometry. nih.govresearchgate.netsemanticscholar.org However, studies have shown that more advanced methods like Ultra-High Resolution Liquid Chromatography/Mass Spectrometry (LC-UHRMS) can offer instrumental limits of detection that are 200-300 times lower than those of conventional GC-MS methods for these types of compounds. nih.govresearchgate.netsemanticscholar.org In one study, TBPH was detected in 100% of house dust samples, with a mean concentration of 733 ng/g, highlighting the prevalence of these additives in indoor environments. nih.govresearchgate.net

    The potential for plasticizers to migrate from consumer products into their surroundings is a key area of study, with GC-MS being a principal analytical tool. Regulations such as the US Consumer Product Safety Improvement Act (CPSIA) mandate testing of children's products and toys for certain phthalate esters by GC-MS. gcms.czgcms.cz

    GC-MS methods have been successfully developed to quantify bis(2-ethylhexyl) phthalate (DEHP), an isomer of DEHIP, in a variety of consumer products. One such method demonstrated excellent linearity and sensitivity for quantifying regulated phthalates in items like children's toys and high-density polyethylene. leco.co.jp In the analysis of children's toys, a GC-MS method utilizing a simultaneous Scan/SIM data acquisition technique showed excellent calibration curve linearity and repeatability for six regulated phthalate esters, including DEHP. gcms.cz

    Screening of polymeric coatings from food cans using GC-MS has also revealed the presence of DEHP as a migrant in nearly all samples tested. mdpi.com The analysis is complicated by the presence of isomers and other similar compounds; for example, bis(2-ethylhexyl) terephthalate (B1205515), a structural isomer of DEHP, is often used as an alternative plasticizer and can interfere with the detection of certain regulated phthalates. gcms.czmdpi.com

    Product TypeCompound DetectedAnalytical MethodKey FindingsSource
    Plastic Children's ToysBis(2-ethylhexyl) phthalate (DEHP)GC-Time-of-Flight MS (GC-TOFMS)Method demonstrated excellent sensitivity and linearity for quantitation. leco.co.jp
    Children's Toys (PVC, PP)Di-2-ethylhexyl phthalate (DEHP)GC-MS (Scan/SIM)Quantitation performed according to CPSC-CH-C1001-09.3 standard. gcms.cz
    Food Can CoatingsBis(2-ethylhexyl) phthalate (DEHP)GC-MSDEHP was detected in all but two of the can samples analyzed. mdpi.com
    Soft DrinksBis(2-ethylhexyl) phthalate (DEHP)GC-MS (SIM)A quantitative analysis method was developed for 15 phthalate esters. thermofisher.com

    GC-MS is a critical technique for identifying compounds that can be extracted or can leach from polymeric materials under various conditions. These studies are essential for assessing the safety of materials used in pharmaceutical packaging, medical devices, and cosmetic packaging.

    A study on extractables from polyvinyl chloride (PVC) bags used for liquid pharmaceutical formulations identified this compound specifically, along with its isomers DEHP and a terephthalate version, using high-temperature extraction with a headspace sampler followed by GC-MS analysis. shimadzu.com This method allows for simple and rapid pretreatment of samples without the use of solvents. shimadzu.com Another study on cosmetic plastic packaging used pyrolysis-GC-MS to identify potential leachables, detecting DEHP among 35 other compounds. nih.gov Similarly, analysis of plastic intravenous (IV) bags has shown that DEHP has the potential to leach into solutions, particularly those that are lipid-based, when warmed or agitated. grupobiomaster.com

    Advanced techniques like Atmospheric Pressure Gas Chromatography (APGC) coupled with a Quadrupole Time-of-Flight (QTof) mass spectrometer can provide enhanced sensitivity and accurate mass measurements, allowing for the identification of unknown extractables that may not be identifiable using conventional GC-MS systems. waters.com

    Compound NameRetention Time (min)Classification
    Di(2-ethylhexyl) adipate (B1204190) (DEHA)25.79Plasticizer
    Di(2-ethylhexyl) phthalate (DEHP)27.03Plasticizer
    This compound28.05Plasticizer
    Bis(2-ethylhexyl) terephthalate28.50Plasticizer
    Tris(2-ethylhexyl)trimellitate (TOTM)-Plasticizer
    Palmitic acid21.85Lubricant
    Stearic acid23.73Lubricant

    Table: Selected extractable compounds identified from PVC pharmaceutical packaging by high-temperature headspace-GC-MS. shimadzu.com

    High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are powerful tools for analyzing compounds that are less suitable for GC-MS due to low volatility or thermal instability. HPLC is particularly useful for the determination of phthalate monoesters and other metabolites. researchgate.net Reverse-phase HPLC methods can be developed for the analysis of compounds like bis(2-ethylhexyl) maleate, a structurally similar compound, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com

    LC-MS/MS is the premier technique for identifying and quantifying metabolites of this compound and its isomers in biological matrices such as urine, hair, and serum. These analyses are crucial for human exposure assessment.

    A validated LC-MS/MS method was developed to determine five specific DEHP metabolites in human hair, a unique specimen that can provide a historical record of exposure over months to years. nih.gov The metabolites measured include mono-(2-ethylhexyl)phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP), mono-(2-ethyl-5-oxy-hexyl)phthalate (MEOHP), mono-(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP). nih.gov

    Another study developed a rapid, automated online solid-phase extraction (SPE) LC-MS/MS method to simultaneously measure 14 phthalate metabolites in just 50 µL of human urine. uq.edu.au This high-throughput method is invaluable for large-scale epidemiological studies. Research has also shown that the primary metabolic pathway for DEHP's initial metabolite, MEHP, is glucuronidation, which was confirmed by analyzing urinary metabolites in animal models using a combination of chromatographic separations and mass spectrometry. nih.gov

    MetaboliteAbbreviationBiological MatrixAnalytical MethodSource
    Mono-(2-ethylhexyl)phthalateMEHPHair, UrineLC-MS/MS nih.govuq.edu.au
    Mono-(2-ethyl-5-hydroxyhexyl)phthalateMEHHPHair, UrineLC-MS/MS nih.govuq.edu.au
    Mono-(2-ethyl-5-oxohexyl)phthalateMEOHPHair, UrineLC-MS/MS nih.govuq.edu.au
    Mono-(2-ethyl-5-carboxypentyl)phthalate5cx-MEPP / MECPPHair, UrineLC-MS/MS nih.govuq.edu.au
    Mono-[2-(carboxymethyl)hexyl]phthalate2cx-MMHPHairLC-MS/MS nih.gov
    Mono-2-ethyl-5-carboxypentyl terephthalateMECPTPUrineHPLC/ESI-MS/MS nih.gov
    Mono-2-ethyl-5-hydroxyhexyl terephthalateMEHHTPUrineHPLC/ESI-MS/MS nih.gov

    Table: Common metabolites of bis(2-ethylhexyl) phthalate (DEHP) and related compounds identified in human samples.

    Coupled Techniques for Endocrine Activity Assessment

    The assessment of the endocrine-disrupting potential of this compound (DEHIP), also known as dioctyl isophthalate (DOIP), often involves the use of coupled in vitro bioassays. These techniques are designed to screen for interactions with hormone receptors and pathways.

    One of the primary methods involves recombinant yeast-based assays, such as the Yeast Estrogen Screen (YES). In a comprehensive screening of 35 different phthalate esters, dioctyl isophthalate was evaluated for its estrogenic activity. The results of this yeast screen assay determined that the estrogenic activity of DOIP was "negligible" brunel.ac.uk. This suggests a low potential for interaction with the estrogen receptor in this specific test system.

    Furthermore, regulatory assessments have provided guidance on the endocrine activity of this compound. According to a safety data sheet compiled in accordance with REACH regulations, this compound is not considered to have endocrine-disrupting properties at levels of 0.1% or higher, based on REACH Article 57(f) or Commission Delegated Regulation (EU) 2017/2100 or Commission Regulation (EU) 2018/605 tcichemicals.com.

    While specific data on DEHIP across a wide range of endocrine endpoints (such as androgenic, anti-androgenic, or thyroid activities) from coupled bioassays are limited in publicly available research, the existing evidence from estrogenicity screening indicates a lack of significant activity. It is a compound that has been detected in migration studies from consumer products like baby bibs and toys, prompting evaluation of its potential biological effects nih.govucp.pt.

    Table 1: Summary of In Vitro Endocrine Activity Assessment for this compound

    Assay Type Endpoint Measured Result for this compound Source
    Recombinant Yeast Screen Estrogenic Activity Negligible brunel.ac.uk

    Sample Preparation and Extraction Techniques

    Accurate quantification of this compound from diverse and complex matrices such as plastics, environmental samples, and consumer products necessitates robust and efficient sample preparation and extraction techniques. The goal is to isolate the analyte from interfering substances prior to instrumental analysis.

    Solvent Extraction Methodologies

    Solvent extraction is a foundational and widely used technique for isolating this compound from solid and liquid samples. The choice of solvent is critical and depends on the sample matrix and the physicochemical properties of the analyte.

    For the analysis of plastic materials, international standards provide guidelines for extraction. For instance, the analytical methodology outlined in IEC standard 62321-8:2017 utilizes a solvent extraction method to prepare samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) gcms.cz. In the context of consumer products like baby bibs made from plastics, studies have analyzed the migration of compounds into an artificial saliva simulant, which represents a form of liquid extraction to assess potential exposure ucp.pt.

    In studies of recycled plastics, solvent extraction is employed to analyze for semi-volatile organic compounds. Dichloromethane has been used as an extraction solvent to isolate a wide range of additives, including this compound, from the polymer matrix before GC-MS analysis.

    High-Temperature Extraction and Headspace Analysis

    High-temperature techniques are effective for extracting semi-volatile compounds like this compound directly from solid samples, often with minimal solvent usage.

    Thermal Desorption/Extraction: This method involves heating the sample in a controlled manner to volatilize the analytes, which are then transferred to a GC-MS system. Thermal extraction GC-MS is a recognized method for analyzing additives in materials like food packaging shimadzu.com. The EU Green Public Procurement (GPP) criteria for furniture specify analysis by means of thermo-desorption-GC-MS in accordance with ISO 16000-6 or equivalent tests for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) emitted from products europa.eu.

    Headspace Analysis: Headspace (HS) analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME), is another valuable technique. It is used to determine volatile and semi-volatile compounds remaining within a polymer matrix. In this method, the sample is placed in a sealed vial and heated, allowing the analytes to partition into the headspace. A coated fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the GC inlet. This technique was applied in the analysis of recycled plastic pellets to identify volatile organic compounds ua.es.

    Advanced Extraction Methods (e.g., Ultrasonication)

    To improve extraction efficiency and reduce extraction time and solvent consumption, advanced methods such as ultrasound-assisted extraction (UAE) are employed.

    Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create acoustic cavitation, which enhances the mass transfer of the analyte from the sample matrix into the solvent. UAE has been used as a verification method for the analysis of plasticizers in personal protective equipment. A standard method, prEN IEC 62321-12:2022, describes ultrasonic solvent extraction followed by GC-MS for identifying plasticizers in soft PVC samples researchgate.net. The application of ultrasonication has also been documented in the extraction of natural products, where it has been shown to be an efficient method for isolating various chemical compounds medcraveonline.com. The combination of solvent extraction with ultrasonication provides a more precise and efficient alternative to traditional methods for complex matrices.

    Table 2: Comparison of Extraction Techniques for this compound

    Technique Principle Common Matrix Advantages Disadvantages
    Solvent Extraction Dissolving the analyte in a suitable solvent. Plastics, Recycled Materials, Liquids Widely applicable, well-established. Can be time-consuming, requires significant solvent volumes.
    Thermal Desorption Heating the sample to volatilize analytes for GC analysis. Furniture, Polymers Reduced solvent use, suitable for automation. Limited to thermally stable compounds.
    Headspace SPME Partitioning of volatile/semi-volatile analytes from sample to headspace for adsorption onto a fiber. Polymers Minimal sample preparation, high sensitivity. Fiber selection is critical, potential for matrix effects.

    Qualitative and Quantitative Analytical Standards and Reference Materials

    The accuracy and reliability of any analytical measurement depend on the availability of high-purity analytical standards and certified reference materials (CRMs). These materials are essential for instrument calibration, method validation, and ongoing quality control.

    For this compound, analytical standards and CRMs are commercially available from various specialized suppliers. These products are crucial for unequivocally identifying the compound through techniques like GC-MS and for accurate quantification.

    Suppliers such as CPAChem and Spex CertiPrep offer CRMs of this compound cientisol.comcpachem.comcpachem.com. These materials are produced under rigorous quality management systems and are often accredited to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). The certificates of analysis accompanying these CRMs provide critical information, including the certified concentration or purity, its associated uncertainty, and a statement of metrological traceability quimlab.com.br.

    The availability of these certified materials ensures that laboratories can produce comparable and traceable results, which is fundamental for regulatory compliance, product safety assessment, and environmental monitoring.

    Table 3: Chemical Compound Names

    Compound Name Abbreviation/Synonym
    This compound DEHIP, DOIP
    Dichloromethane

    Risk Assessment and Regulatory Science of Bis 2 Ethylhexyl Isophthalate

    Exposure Pathway Characterization and Quantification

    Humans can be exposed to DEHP through multiple routes, including oral, dermal, and inhalation pathways, due to its widespread use in consumer products and its ability to leach from plastic matrices. nih.govfrontiersin.orgnih.gov

    Inhalation and dermal absorption are recognized routes of human exposure to DEHP. nih.govfrontiersin.orgnih.gov DEHP can be released from various products into the indoor environment, leading to its presence in air and dust. Inhalation exposure is a particular concern in indoor and occupational settings. nih.gov Average ambient air concentrations of DEHP are typically very low, often less than 0.002 parts per billion (ppb) in urban areas. epa.gov However, indoor air levels can be significantly higher, especially in rooms with new flooring or fresh paint. epa.gov

    Dust in homes and other indoor environments can become a reservoir for DEHP. One study in Norway found the mean concentration of DEHP in household dust to be 640 micrograms per gram (μg/g). priateliazeme.sk From this, the estimated mean adult inhalation exposure to DEHP was 0.76 micrograms per day (μ g/day ). priateliazeme.sk Dermal exposure can occur from direct contact with products containing DEHP or through contact with contaminated indoor dust. wikipedia.org While data on dermal absorption rates from consumer products is still being refined, it is considered a significant contributor to the total body burden, especially for infants and toddlers who have more direct contact with surfaces and exhibit mouthing behaviors. wikipedia.orgepa.gov

    A probabilistic model, the Probabilistic Aggregate Consumer Exposure Model (PACEM), has been developed to estimate aggregate exposure from personal care products, where dermal application is a primary route. nih.govresearchgate.net Sensitivity analysis from lifetime cancer risk models indicates that the exposure concentration of DEHP is the most influential factor affecting risk. nih.gov

    Table 1: Reported Concentrations of DEHP in Indoor Environments

    MediumLocation/ConditionConcentration RangeReference
    Indoor Air27 houses in Tokyo (median)0.11 µg/m³ priateliazeme.sk
    Indoor AirUrban areas (average)< 0.002 ppb epa.gov
    House Dust38 homes in Norway (mean)640 µg/g priateliazeme.sk

    The primary pathway of DEHP exposure for the general population is the ingestion of contaminated food. epa.govwikipedia.orgcanada.ca DEHP is not chemically bound to the plastics in which it is used, allowing it to migrate into food, particularly fatty foods like meats, butter, and milk, from PVC-containing processing equipment and packaging materials. epa.govwikipedia.org The estimated average daily dietary intake for an individual in the United States is about 0.25 milligrams per day (mg/day). epa.gov

    A dietary intervention study demonstrated the significance of food packaging as a source of exposure. When participants switched from their usual diet to one with limited packaged foods for three days, the geometric mean concentrations of DEHP metabolites in their urine decreased by 53-56%. nih.gov This finding empirically supports the estimate that diet is a major source of DEHP exposure. nih.gov

    Besides food, oral exposure can occur from the leaching of DEHP from bottled water, although the risk is generally considered low under recommended storage conditions. researchgate.net One study found that the maximum concentration of DEHP in bottled water stored at room temperature for 45 days was 0.711 mg/L, resulting in an estimated daily exposure for adults of 0.02 mg/kg/day, a level far below established tolerable daily intakes. researchgate.net Children are also at risk of oral exposure through the mouthing of toys and other articles made with flexible PVC. priateliazeme.sk

    Human Health Risk Assessment Frameworks

    The human health risk assessment for DEHP follows a traditional framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. canada.ca This paradigm is used by regulatory agencies to evaluate the potential for adverse health effects and to establish safe levels of exposure. fsc.go.jpjst.go.jpeuropa.eu

    Toxicological Reference Values (TRVs), such as a Tolerable Daily Intake (TDI) or Reference Dose (RfD), are derived to represent an estimate of daily exposure to a substance over a lifetime that is not expected to cause adverse health effects. risksciences.comnih.govnih.gov These values are typically derived from the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. fsc.go.jp The primary adverse effects noted for DEHP in animal studies are related to reproductive and developmental toxicity, particularly affecting the male reproductive tract. fsc.go.jp

    To derive a TRV, the NOAEL or LOAEL is divided by uncertainty factors to account for interspecies (animal to human) and intraspecies (human variability) differences, as well as other uncertainties in the toxicological database. regulations.gov For example, the Food Safety Commission of Japan (FSCJ) established a TDI of 0.03 mg/kg body weight/day by applying an uncertainty factor of 100 to the lowest NOAEL of 3 mg/kg body weight/day for reproductive and developmental toxicity in animal studies. fsc.go.jp The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) derived a chronic oral minimal risk level (MRL) of 0.06 mg/kg/day based on testicular pathology in male rats, also using a composite uncertainty factor of 100. regulations.gov

    Table 2: Examples of Toxicological Reference Values for DEHP

    Issuing BodyReference ValueValue (mg/kg bw/day)Critical Effect / BasisReference
    Food Safety Commission of Japan (FSCJ)Tolerable Daily Intake (TDI)0.03Reproductive and developmental toxicity fsc.go.jp
    U.S. ATSDRChronic Oral Minimal Risk Level (MRL)0.06Testicular pathology in rats regulations.gov
    U.S. EPA (IRIS)Reference Dose (RfD)0.02Increased liver and lung weights in rats epa.gov
    Minnesota Dept. of HealthReference Dose (RfD)0.029Based on Blystone et al. 2010 study health.state.mn.us

    Risk characterization involves comparing the estimated human exposure dose to the established health-based guidance values like the RfD or TDI. researchgate.net This comparison is often expressed as a Hazard Quotient (HQ) or a Risk Quotient (RQ). An HQ is the ratio of the estimated exposure dose to the TRV. A value less than or equal to one typically indicates that adverse non-cancer effects are not likely to occur.

    For example, a study assessing DEHP leaching from bottled water estimated a daily exposure of 0.02 mg/kg/day. researchgate.net Comparing this to a TDI of 0.04 mg/kg bw/day (a value used in that specific study's assessment) and an RfD of 0.02 mg/kg bw/day, the exposure was found to be below these guidance values, suggesting a low risk for non-carcinogenic effects. researchgate.net The U.S. EPA has also classified DEHP as a probable human carcinogen (Group B2), and for carcinogenic risk assessment, a cancer slope factor (CSF) is used to estimate the incremental lifetime cancer risk (ILCR) from exposure. nih.govregulations.govepa.govnj.gov

    A significant consideration in the risk assessment of DEHP is the co-exposure to other phthalates and chemicals with similar mechanisms of toxicity. acs.orgnih.gov Many phthalates, including DEHP, can disrupt male sexual differentiation by interfering with androgen biosynthesis, leading to what is known as the "phthalate syndrome." nih.gov Because these chemicals act on common biological targets, their effects can be additive. acs.org Therefore, risk assessments based on individual phthalate (B1215562) exposures may not be sufficiently protective of public health. acs.org

    Cumulative Risk Assessment (CRA) is an approach that analyzes the combined risks from multiple agents or stressors. canada.ca For phthalates with a common anti-androgenic effect, the Hazard Index (HI) approach is often used. The HI is the sum of the hazard quotients for each individual phthalate in the mixture. cpsc.gov This dose-addition method assumes that the combined effect is the sum of the individual effects, scaled by their potencies. acs.org

    Regulatory bodies have recognized the need for CRA for phthalates. In 2014, the U.S. Consumer Product Safety Commission's (CPSC) Chronic Hazard Advisory Panel reported on a cumulative risk evaluation of 14 phthalates. acs.org The U.S. EPA is also implementing a CRA approach for phthalates under the Toxic Substances Control Act (TSCA), acknowledging that humans are co-exposed to multiple phthalates and that a cumulative approach is warranted to ensure public health protection. acs.orgepa.gov

    Regulatory Frameworks and Policy Implications of Bis(2-ethylhexyl) Isophthalate (B1238265)

    The regulatory landscape for plasticizers is complex, largely shaped by decades of research into the health and environmental effects of ortho-phthalates, particularly Bis(2-ethylhexyl) phthalate (DEHP). This has created a distinct regulatory environment where specific isomers are heavily restricted, while others, such as Bis(2-ethylhexyl) isophthalate (DEIP), remain largely unregulated. This section explores the international frameworks governing plasticizers, the resulting policy shifts towards alternatives, and the legislative gaps that have emerged.

    International Regulations (e.g., REACH, CPSIA) and Their Impact on Plasticizer Use

    Global regulatory actions have been pivotal in driving the plasticizer market away from certain low-molecular-weight ortho-phthalates. The primary focus of these regulations has been on DEHP, an isomer of isophthalate, due to its classification as a reproductive toxicant and an endocrine disruptor.

    Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)

    In the European Union, REACH is the principal legislation governing chemical substances. Under REACH, DEHP is identified as a Substance of Very High Concern (SVHC) and is included on the Authorisation List (Annex XIV). This means that after a specific "sunset date," the use of DEHP is prohibited unless a specific authorization is granted for a particular application. Its inclusion is based on its classification as toxic for reproduction. REACH also restricts DEHP, alongside other phthalates like DBP, BBP, and DIBP, to a concentration of less than 0.1% by weight in most consumer articles.

    Crucially, these restrictions are specific to the ortho-isomer, DEHP. This compound (DEIP) is not listed as an SVHC under REACH and is not subject to the same authorizations or restrictions. This regulatory distinction has positioned DEIP and other isomers like terephthalates (DEHT) as direct replacements for DEHP in many applications to achieve compliance with EU regulations.

    Consumer Product Safety Improvement Act (CPSIA)

    In the United States, the CPSIA, enforced by the Consumer Product Safety Commission (CPSC), permanently prohibits children's toys and child care articles containing more than 0.1% of DEHP and several other specified phthalates, including DBP and BBP. The act was updated to restrict a total of eight ortho-phthalates in these products based on recommendations from a Chronic Hazard Advisory Panel (CHAP) that identified risks to male reproductive development.

    Similar to REACH, the CPSIA's prohibitions are specific to the listed ortho-phthalates. This compound is not among the eight regulated phthalates, allowing it to be used as an alternative plasticizer in children's products sold in the U.S. without violating these federal regulations. This targeted, substance-by-substance approach has a significant impact on plasticizer use, effectively creating a market demand for non-regulated alternatives that can fulfill the technical properties of the restricted chemicals.

    Interactive Data Table: Regulatory Status of Selected Plasticizers

    Compound Name Isomer Type CAS Number REACH SVHC Status CPSIA Restriction (in Children's Products >0.1%)
    Bis(2-ethylhexyl) phthalate Ortho- 117-81-7 Yes (Authorisation List) Yes
    Dibutyl phthalate (DBP) Ortho- 84-74-2 Yes (Authorisation List) Yes
    Benzyl (B1604629) butyl phthalate (BBP) Ortho- 85-68-7 Yes (Authorisation List) Yes
    This compound Meta- 137-89-3 No No

    Policy Development for Phthalate Alternatives and Emerging Contaminants

    The stringent regulation of DEHP and other ortho-phthalates has spurred significant policy and industry shifts toward the development and use of alternative plasticizers. This has led to the introduction and increased production of various non-phthalate plasticizers and unregulated phthalate isomers, including isophthalates and terephthalates. While intended to improve product safety, this transition has raised new questions about the potential for "regrettable substitution," where a hazardous chemical is replaced with an alternative that is later found to be harmful.

    This compound and its para-isomer, Bis(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP), have become prominent alternatives due to their chemical similarity and comparable performance to DEHP, but without the associated regulatory pressure. This market shift is a direct consequence of policy actions targeting specific ortho-phthalates.

    However, as the use of these alternatives has grown, they have begun to be recognized as emerging contaminants. Environmental monitoring studies have documented the increasing presence of alternative plasticizers in various environmental compartments, including sediment and house dust. For example, historical records in sediment cores show rising levels of non-phthalate plasticizers like DEHT and TOTM from the 1970s to the 2010s, coinciding with their increased industrial production. The detection of these alternatives in the environment indicates that, like their regulated counterparts, they can leach from products and lead to widespread exposure.

    Policy development is struggling to keep pace with this rapid market evolution. There is limited peer-reviewed data on the long-term toxicity and environmental impact of many emerging plasticizers. This data gap complicates efforts to formulate evidence-based policies, leading to calls for more comprehensive research before these alternatives become as ubiquitous as the substances they are replacing.

    Gaps in Legislation and the Need for Enhanced Regulatory Oversight

    The current regulatory frameworks for plasticizers contain significant gaps, primarily stemming from their substance-by-substance approach rather than a class-based or isomer-specific methodology. This creates a situation where chemicals with similar structures, such as DEHP and DEIP, are treated differently, with one being heavily regulated and the other being a permissible substitute. Critics argue that this approach leaves consumers and the environment vulnerable, as there are numerous forms of phthalates and other plasticizers that are not regulated by governments.

    A major gap is the lack of comprehensive toxicological data for many of the alternative plasticizers now in widespread use. The shift to these alternatives has often occurred without a thorough understanding of their potential health and environmental effects. While considered safer, some studies on alternative plasticizers have indicated potential health risks, including effects on reproductive function and liver metabolism in experimental models. This raises concerns that the industry is merely swapping one potentially harmful chemical for another that is simply less studied.

    This situation highlights the need for enhanced regulatory oversight. There is a growing call from the scientific community for a more proactive and precautionary approach to chemical regulation. This would involve:

    Comprehensive Assessment of Alternatives: Requiring extensive toxicological and environmental fate studies before an alternative plasticizer can be widely adopted as a replacement for a restricted substance.

    Moving Towards Class-Based Regulation: Evaluating chemicals in groups or classes (e.g., all phthalate diesters or all isomers of a specific compound) to avoid regrettable substitutions and address chemicals with similar structures and potential toxicological profiles more efficiently.

    Closing Data Gaps: Funding and prioritizing research on the environmental prevalence and health impacts of emerging contaminants like isophthalates and other alternative plasticizers.

    Without these enhancements, legislation will continue to react to identified harms rather than preventing them, perpetuating a cycle of regrettable substitution and leaving potential risks to human health and the environment unaddressed.

    Emerging Research Directions and Future Perspectives on Bis 2 Ethylhexyl Isophthalate

    Development of Safer Plasticizer Alternatives and Sustainable Materials Science

    The demand for safer and more sustainable alternatives to traditional phthalate (B1215562) plasticizers like DEHP has spurred significant innovation in materials science. pishrochem.com Research is actively exploring a variety of non-toxic plasticizers that not only mitigate health and environmental concerns but also meet the technical performance requirements for polymers like PVC. pishrochem.comrsc.org

    Key areas of development include:

    Bio-based Plasticizers : Derived from renewable resources, these alternatives aim to reduce the carbon footprint of plastic products. pishrochem.com Promising examples include plasticizers based on Cashew Nut Shell Liquid (CNSL), a non-edible oil and byproduct of the agrifood industry. rsc.org Epoxidized soybean oil (ESBO) is another renewable, bio-based plasticizer noted for its low volatility and ability to improve the thermal stability of PVC. pishrochem.com

    Citrate (B86180) Esters : Derived from citric acid, compounds like triethyl citrate and acetyl triethyl citrate are biodegradable and considered safe for sensitive applications, including food packaging and medical devices. pishrochem.com

    Terephthalates : Esters of terephthalic acid, such as bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), have different toxicological profiles compared to ortho-phthalates like DEHP and are being used as direct replacements. mdpi.com Sustainable synthesis methods for these alternatives, using protic ionic liquids as both solvents and catalysts, are being developed to create greener and more economically viable technologies. mdpi.com

    Other Non-Phthalate Alternatives : A broad range of compounds are being investigated and used as alternatives, including adipates, benzoates, cyclohexane (B81311) dicarboxylic acids, and polymeric plasticizers. pishrochem.comsu.se For instance, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) has undergone extensive toxicological assessment and is marketed for sensitive applications like toys. pishrochem.com

    While the shift to alternatives is promising, the concept of "regrettable substitution" remains a concern, where a substitute chemical may also have unforeseen risks. acs.org Therefore, ongoing toxicological evaluation of these alternative plasticizers is crucial. acs.org Some compounds, such as trimethyl pentanyl diisobutyrate and glycerin triacetate, are currently regarded as potentially "least toxic" or "safe alternatives". acs.org

    Alternative Plasticizer ClassExamplesKey FeaturesSource
    Bio-based Plasticizers Epoxidized soybean oil (ESBO), CNSL-based plasticizersDerived from renewable sources; reduced carbon footprint. pishrochem.comrsc.org
    Citrate Esters Triethyl citrate, Acetyl triethyl citrateBiodegradable; considered safe for food contact and medical uses. pishrochem.com
    Terephthalates Bis(2-ethylhexyl) terephthalate (DEHT)Different toxicological profile from ortho-phthalates; direct replacement. mdpi.com
    Cyclohexane Dicarboxylic Acids 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)Extensively tested; used in sensitive applications like toys. pishrochem.com
    Polymeric Plasticizers Polyester adipatesLarge molecular weight reduces migration and leaching. pishrochem.com

    Advanced Mechanistic Studies on Biological Interactions and Adverse Outcome Pathways

    To better understand and predict the potential health effects of Bis(2-ethylhexyl) isophthalate (B1238265), researchers are increasingly using the Adverse Outcome Pathway (AOP) framework. nih.govfiocruz.br An AOP provides a systematic way to organize existing knowledge, linking a molecular initiating event (MIE) to a series of key events at the cellular and tissue level, ultimately resulting in an adverse outcome in an organism or population. fiocruz.br

    For phthalates like DEHP, a primary area of concern is endocrine disruption. fiocruz.br The AOP framework is being applied to investigate the mechanisms behind these effects. For example, AOP N. 18, documented in the AOP-Wiki, describes how the activation of the peroxisome proliferator-activated receptor alpha (PPARα) in utero can lead to impaired fertility in males. fiocruz.br Phthalate metabolization into hydrolytic monoesters is believed to be central to this PPAR activation and its subsequent toxicological effects. fiocruz.br

    The AOP concept is also crucial for exploring the biological plausibility of non-monotonic dose-responses (NMDRs), where the effect of a chemical does not increase uniformly with a rising dose. nih.govlandsbokasafn.isresearchgate.net DEHP is one of the chemicals for which a significant number of NMDRs have been observed, often related to testosterone (B1683101) levels. nih.govlandsbokasafn.isresearchgate.net By applying the AOP framework, researchers can integrate these NMDRs into Key Event Relationships (KERs) to build a more detailed mechanistic understanding of how DEHP exposure can lead to reproductive and other adverse outcomes. nih.govlandsbokasafn.isresearchgate.net

    Recent studies have also employed network toxicology and molecular docking to investigate the mechanisms by which DEHP may contribute to conditions like premature ovarian failure. nih.gov This research suggests that DEHP exhibits antiestrogenic effects and disrupts estrogen production pathways, leading to a decrease in estrogen levels—a key feature of the condition. nih.gov

    Innovative Bioremediation and Environmental Remediation Strategies

    Given the widespread presence of Bis(2-ethylhexyl) isophthalate in the environment, developing effective and eco-friendly remediation strategies is a critical research focus. nih.gov Bioremediation, which uses microorganisms to break down pollutants, has emerged as a particularly promising approach. nih.gov

    Researchers have successfully isolated various microbial entities capable of degrading phthalates. nih.govnih.gov

    Bacterial Degradation : A notable study isolated a coryneform bacterium, Mycobacterium sp., from garden soil that utilizes DEHP as its sole carbon source. nih.gov This strain was highly efficient, removing up to 90% of DEHP from polyvinyl chloride (PVC) sheets within three days. nih.gov The degradation process broke DEHP down into two main products: 2-ethylhexanol and 1,2-benzenedicarboxylic acid. nih.gov Bacterial consortia from marine environments are also being investigated as candidates for xenobiotic bioremediation. nih.gov

    Fungal and Algal Degradation : Beyond bacteria, other microbes such as fungi and algae are also being explored for their ability to biotransform phthalates. nih.gov

    In addition to bioremediation, other innovative strategies are being developed:

    Biopolymer-based Flocculation : The use of biopolymers, such as locust bean gum (LBG), has proven effective in treating DEHP in landfill leachate. researchgate.net Through a coagulation-flocculation process, LBG achieved a 69% removal efficiency for DEHP under optimal conditions. researchgate.net This method is considered eco-friendly, biodegradable, and non-toxic. researchgate.net

    Chemical and Physical Remediation : Several commercial treatment products are available for the remediation of DEHP-contaminated sites, employing technologies such as in-situ chemical oxidation (e.g., RegenOx, PersulfOx) and enhanced aerobic biodegradation (e.g., ORC Advanced). regenesis.com

    Remediation StrategyMethod/AgentTarget MediumKey FindingsSource
    Bioremediation Mycobacterium sp.PVC PlasticRemoved up to 90% of DEHP in 3 days; degraded it to 2-ethylhexanol and 1,2-benzenedicarboxylic acid. nih.gov
    Bioremediation Bacterial ConsortiumMarine EnvironmentIdentified as a candidate for DEHP biodegradation. nih.gov
    Biopolymer Treatment Locust Bean Gum (LBG)Landfill LeachateAchieved 69% removal of DEHP via coagulation-flocculation. researchgate.net
    Chemical Oxidation RegenOx, PersulfOxSoil & GroundwaterIn-situ chemical oxidation technologies for contaminant destruction. regenesis.com

    Global Monitoring Programs and Harmonized Analytical Standards

    Effective management of this compound requires robust monitoring to understand its prevalence, pathways, and concentrations in the environment and in consumer products. National and international programs are essential for gathering this data.

    In Canada, for example, the National Pollutant Release Inventory (NPRI) tracks the release of pollutants, including DEHP, from various facilities across the country. canada.ca This data allows for analysis of releases into different environmental compartments (air, water, land) by province and facility type. canada.ca The Canadian government also conducts targeted monitoring under its Chemicals Management Plan (CMP), which has included studies on landfill leachate to assess the presence of plasticizers. canada.ca

    The detection of DEHP in unexpected sources, such as the leaves of the caper bush (Capparis spinosa L.), underscores the importance of widespread monitoring in food and medicinal plants to assess human exposure routes. nih.govchemrxiv.org

    The accuracy and comparability of data from these diverse monitoring programs depend on the availability of harmonized analytical standards and methods.

    Reference Materials : The availability of certified analytical standards for this compound is fundamental for calibrating laboratory instruments and ensuring the quality of measurements. sielc.com

    Analytical Techniques : Standardized methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are used for the analysis of DEHP. sielc.com Furthermore, public databases like the NIST WebBook provide standard reference data, such as mass spectra, which are crucial for the identification of the compound in environmental samples. nist.gov

    These monitoring and analytical frameworks are vital for assessing the effectiveness of regulatory measures and identifying emerging areas of concern.

    Socio-Economic and Policy Research on Chemical Management and Substitution

    The management of chemicals like this compound involves complex socio-economic and policy considerations. Research in this area focuses on risk assessment, the impacts of substitution, and the development of effective regulatory frameworks.

    Governments are actively developing risk management approaches for DEHP. For instance, the Government of Canada, having found the substance to be harmful to the environment, has proposed amending its Prohibition of Certain Toxic Substances Regulations, 2012 to prohibit the manufacture, use, sale, and import of DEHP and products containing it above a specified concentration limit. canada.ca Such policies are a direct outcome of extensive screening assessments conducted under national chemical management plans. canada.ca

    A key challenge in chemical policy is avoiding "regrettable substitution," where an alternative to a hazardous chemical turns out to have its own environmental or health risks. acs.org This highlights the need for comprehensive assessments of potential substitutes before they are widely adopted.

    Socio-economic research also involves developing frameworks to quantify the benefits of substitution. Studies use consumer exposure models and damage functions to evaluate the reduction in human health damage that can be achieved by replacing DEHP with alternative plasticizers. researchgate.net These assessments provide a quantitative basis for policy decisions, weighing the costs and benefits of regulatory actions and promoting a transition to safer chemicals. researchgate.net

    Q & A

    Q. What are the primary analytical methods for detecting Bis(2-ethylhexyl) isophthalate in environmental or biological matrices?

    Gas chromatography-mass spectrometry (GC-MS) is the most widely used method due to its high sensitivity and specificity. For complex matrices (e.g., biological fluids), deuterated analogs like Bis(2-ethylhexyl) phthalate-d₄ (DEHP-d₄) are employed as internal standards to improve quantification accuracy . Retention times and fragmentation patterns are critical for distinguishing isomers, such as This compound (RT: ~25.7–30.1 min) from ortho- or terephthalate derivatives .

    Q. How should researchers handle storage and stability concerns for this compound in laboratory settings?

    Store in tightly sealed, chemically resistant containers (e.g., glass or fluoropolymer) at temperatures below 25°C, away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases to prevent degradation . Stability tests indicate minimal decomposition under inert atmospheres, but prolonged exposure to UV light may alter physicochemical properties .

    Q. What are the key physicochemical properties influencing experimental design with this compound?

    PropertyValueRelevance in Research
    Boiling Point~185°CDictates distillation/purification
    Density0.980–0.985 g/cm³Solvent compatibility in mixtures
    Water SolubilityInsolubleRequires surfactants for aqueous studies
    Log Kow (Octanol-Water)~11.7Predicts bioaccumulation potential
    These properties guide solvent selection, dosing strategies, and environmental fate modeling .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported toxicity thresholds for this compound across studies?

    Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo), species-specific metabolism, and endpoint selection. For example:

    • Aquatic toxicity : LC₅₀ for Daphnia magna ranges from 50–250 µg/L depending on test duration and water chemistry .
    • Reproductive toxicity : Rodent studies show dose-dependent effects (LD₅₀: 25,000–30,000 mg/kg), but human cell lines may exhibit lower thresholds due to metabolic differences .
      Standardizing protocols (e.g., OECD guidelines) and using isotopic tracers (e.g., DEHP-d₄) can improve cross-study comparability .

    Q. What experimental strategies mitigate interference from co-eluting phthalates in GC-MS analysis?

    • Chromatographic optimization : Use polar stationary phases (e.g., DB-5MS) to separate This compound (RT: ~30.1 min) from structurally similar compounds like di-n-octyl phthalate (RT: ~28.5 min) .
    • Tandem MS/MS : Employ selective reaction monitoring (SRM) for characteristic fragment ions (e.g., m/z 149 for phthalate backbone) to enhance specificity .

    Q. How does isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound metabolism?

    Deuterated isotopes (e.g., DEHP-d₄) enable precise tracking of metabolic pathways via mass spectrometry. Applications include:

    • Quantifying oxidative metabolites (e.g., mono-2-ethylhexyl phthalate) in hepatic microsomes .
    • Differentiating endogenous vs. exogenous sources in biomonitoring studies .

    Q. What are the challenges in modeling the environmental fate of this compound, and how can they be addressed?

    Key challenges include its hydrophobicity (log Kow ~11.7), which complicates aqueous phase modeling, and variable degradation rates in soil vs. sediment. Advanced approaches:

    • QSPR models : Predict biodegradation half-lives using quantum-chemical descriptors (e.g., molecular polarizability) .
    • Microcosm studies : Simulate real-world conditions (e.g., microbial diversity, pH) to refine persistence estimates .

    Methodological Recommendations

    • Handling precautions : Use fume hoods, nitrile gloves, and eye protection to minimize exposure; avoid PVC equipment due to leaching risks .
    • Waste disposal : Incinerate at >1,000°C with alkali scrubbers to prevent dioxin formation .
    • Data validation : Cross-reference toxicity thresholds with regulatory databases (e.g., EPA TSCA) to ensure compliance .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Bis(2-ethylhexyl) isophthalate
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Bis(2-ethylhexyl) isophthalate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.